(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-13(11-18)14-7-5-4-6-12(14)8-9-15(19)20/h4-9,13H,10-11H2,1-3H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLFSGJLVGOPV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid, commonly referred to as a derivative of azetidine, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molar Mass | 273.32 g/mol |
| Density | 1.323 g/cm³ (predicted) |
| pKa | 3.76 (predicted) |
| Storage Conditions | 2-8 °C |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. The process can be optimized for yield and purity using various organic synthesis techniques.
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating their potential as therapeutic agents in treating infections .
Inhibition Studies
Inhibitory assays have been conducted to evaluate the compound's effectiveness against specific enzymes. For example, it has been noted for its inhibitory action on certain carbonic anhydrase isoforms, which are crucial in various physiological processes and disease states . The compound exhibits low nanomolar inhibitory activity, indicating a strong potential for pharmacological applications.
Case Studies
A notable case study explored the effects of azetidine derivatives on cancer cell lines. The research highlighted that the compound could induce apoptosis in specific cancer types, suggesting its role as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their function.
- Cellular Uptake : Enhanced permeability through cellular membranes allows for effective concentration within target cells.
- Apoptotic Pathway Activation : Induction of specific signaling pathways that lead to programmed cell death in cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize the properties of (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid, we compare it with structurally related prop-2-enoic acid derivatives:
Key Differences and Implications
Substituent Complexity: The target compound’s azetidine-Boc group introduces steric bulk and hydrogen-bonding capacity absent in simpler analogues like (2E)-3-phenylprop-2-enoic acid. This may enhance receptor binding specificity but reduce membrane permeability compared to less polar derivatives .
Electronic Effects :
- The electron-withdrawing Boc group on the azetidine ring may reduce the electron density of the phenyl ring, altering π-π interactions relative to compounds with electron-donating substituents (e.g., methoxy groups) .
Metabolic Stability: The Boc group is susceptible to enzymatic cleavage under acidic conditions, which may limit the compound’s in vivo half-life compared to non-protected analogues. However, this feature could be exploited for prodrug strategies .
Synthetic Accessibility: The azetidine ring introduces synthetic challenges, such as ring strain and regioselective functionalization, which are less pronounced in analogues with five- or six-membered heterocycles .
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (>80°C) in coupling steps improve reaction rates but may degrade sensitive functional groups.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling require rigorous exclusion of oxygen to prevent deactivation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification.
Typical Yield Range : 40–60% after purification, with losses attributed to steric hindrance from the Boc group .
Advanced: How can computational modeling optimize the stereochemical configuration of this compound during synthesis?
Answer:
Density Functional Theory (DFT) calculations and molecular docking are used to predict:
- Transition States : Energy barriers for stereochemical outcomes in coupling reactions (e.g., E/Z selectivity in propenoic acid formation) .
- Intermolecular Interactions : Hydrogen bonding between the Boc-protected azetidine and phenylacrylic acid precursors, which dictates regioselectivity .
Q. Methodology :
Use software like Gaussian or ORCA to model reaction pathways.
Validate predictions with experimental NMR coupling constants (e.g., for E/Z isomers) .
Example : DFT studies on similar phenylpropenoic acids showed that electron-withdrawing substituents on the phenyl ring stabilize the (E)-isomer by 2–3 kcal/mol .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR :
- NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 5.8–6.5 ppm (vinyl protons) confirm the propenoic acid moiety .
- NMR: Carboxylic acid carbonyl at ~170 ppm and Boc carbonyl at ~155 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion [M-H]⁻ at m/z 346.142 (calculated for C₁₈H₂₁NO₅) .
- IR Spectroscopy : Stretching bands at 1700–1720 cm⁻¹ (C=O of acid and carbamate) .
Advanced: How do conflicting bioactivity data arise in studies of this compound, and how can they be resolved?
Answer:
Common Sources of Contradiction :
Q. Resolution Strategies :
Standardize assay conditions (pH, serum protein content).
Use LC-MS to monitor compound stability during experiments .
Example : A 2025 study on similar Boc-protected azetidines reported a 50% loss of parent compound in plasma after 2 hours .
Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?
Answer:
- Hydrolytic Degradation :
- Conduct accelerated stability studies at pH 3–9 and 40°C.
- Major degradation products include azetidine-3-carboxylic acid and tert-butanol .
- Photolytic Stability : Use UV-Vis spectroscopy to monitor λmax shifts under UV light (e.g., 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
